hexahydro-2H-cyclopenta[d]oxazol-2-one
Overview
Description
Hexahydro-2H-cyclopenta[d]oxazol-2-one is a reaction component that can be used as a reagent or building block in the synthesis of complex compounds . This chemical has been shown to be a versatile building block with potential applications in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular formula of hexahydro-2H-cyclopenta[d]oxazol-2-one is C6H9NO2 . Its average mass is 127.141 Da and its mono-isotopic mass is 127.063332 Da .Chemical Reactions Analysis
Hexahydro-2H-cyclopenta[d]oxazol-2-one is a reaction component that can be used as a reagent or building block in the synthesis of complex compounds . This chemical has been shown to be a versatile building block with potential applications in the pharmaceutical and agrochemical industries .Physical And Chemical Properties Analysis
The molecular formula of hexahydro-2H-cyclopenta[d]oxazol-2-one is C6H9NO2 . Its molecular weight is 127.14 g/mol .Scientific Research Applications
HIV-1 Protease Inhibitors Development
Scientific Field
This application falls under the field of Medical Research , specifically in the development of HIV-1 Protease Inhibitors .
Application Summary
Hexahydro-2H-cyclopenta[d]oxazol-2-one has been used in the design and synthesis of potent HIV-1 protease inhibitors . These inhibitors are crucial in the treatment of HIV as they prevent the virus from maturing and being able to infect other cells .
Methods of Application
The compound was used as a P2 ligand in the development of a new class of HIV-1 protease inhibitors . The inhibitors were synthesized using an enantioselective synthesis of bicyclic oxazolidinones, utilizing a key o-iodoxybenzoic acid mediated cyclization .
Results and Outcomes
Several inhibitors displayed good to excellent activity toward HIV-1 protease and significant antiviral activity in MT-4 cells . For instance, compound 4k showed an enzyme K_i of 40 pM and antiviral IC_50 of 31 nM . These inhibitors were also evaluated against a panel of highly resistant multidrug-resistant HIV-1 variants, and their fold-changes in antiviral activity were similar to those observed with darunavir .
Synthesis of Complex Compounds
Scientific Field
This application falls under the field of Chemical Synthesis .
Application Summary
Hexahydro-2H-cyclopenta[d]oxazol-2-one is a reaction component that can be used as a reagent or building block in the synthesis of complex compounds . This chemical has been shown to be a versatile building block with potential applications in the pharmaceutical and agrochemical industries .
Methods of Application
The specific methods of application can vary greatly depending on the complex compound being synthesized. However, in general, hexahydro-2H-cyclopenta[d]oxazol-2-one would be used in a chemical reaction as a reagent or building block .
Results and Outcomes
The outcomes of these reactions would be the synthesis of complex compounds for use in various applications within the pharmaceutical and agrochemical industries .
Biological Activities of Oxazole Derivatives
Scientific Field
This application falls under the field of Medicinal Chemistry .
Application Summary
Oxazole derivatives, including those derived from hexahydro-2H-cyclopenta[d]oxazol-2-one, have been found to have a wide spectrum of biological activities . These activities have drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
Methods of Application
A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential . The specific methods of application can vary greatly depending on the biological activity being studied .
Results and Outcomes
The results showed that various oxazole derivatives have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Synthesis of Oxazolines
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of Oxazolines .
Application Summary
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . Hexahydro-2H-cyclopenta[d]oxazol-2-one can be used in the synthesis of these oxazolines .
Methods of Application
The specific methods of application can vary greatly depending on the oxazoline being synthesized. However, in general, hexahydro-2H-cyclopenta[d]oxazol-2-one would be used in a chemical reaction as a reagent or building block .
Results and Outcomes
The outcomes of these reactions would be the synthesis of oxazolines, which have a wide range of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-7-4-2-1-3-5(4)9-6/h4-5H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIMGJXEDBVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551610 | |
Record name | Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hexahydro-2H-cyclopenta[d]oxazol-2-one | |
CAS RN |
114364-42-0 | |
Record name | Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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